RGFP966

Description

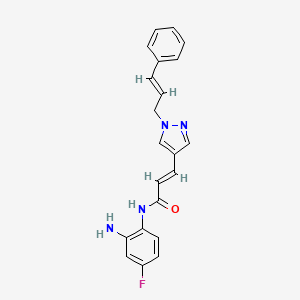

Structure

3D Structure

Properties

IUPAC Name |

(E)-N-(2-amino-4-fluorophenyl)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN4O/c22-18-9-10-20(19(23)13-18)25-21(27)11-8-17-14-24-26(15-17)12-4-7-16-5-2-1-3-6-16/h1-11,13-15H,12,23H2,(H,25,27)/b7-4+,11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLVQHYHDYFTPDV-VCABWLAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCN2C=C(C=N2)C=CC(=O)NC3=C(C=C(C=C3)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CN2C=C(C=N2)/C=C/C(=O)NC3=C(C=C(C=C3)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801026037 | |

| Record name | (E)-N-(2-Amino-4-fluorophenyl)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357389-11-7 | |

| Record name | (E)-N-(2-Amino-4-fluorophenyl)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of RGFP966

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of RGFP966, a selective inhibitor of Histone Deacetylase 3 (HDAC3). The information presented herein is intended for researchers, scientists, and professionals involved in drug development and discovery. This document details the molecular interactions, signaling pathways, and cellular consequences of this compound activity, supported by quantitative data and experimental methodologies.

Core Mechanism of Action: Selective HDAC3 Inhibition

This compound is a potent and selective small molecule inhibitor of HDAC3.[1] Its primary mechanism of action is the competitive and tight-binding inhibition of the enzymatic activity of HDAC3.[2][3] This selectivity is a key feature, as it minimizes off-target effects that are often associated with pan-HDAC inhibitors.[4]

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins. This deacetylation leads to a more compact chromatin structure, generally resulting in transcriptional repression. By inhibiting HDAC3, this compound prevents the removal of acetyl groups, leading to hyperacetylation of histone and non-histone protein targets, which in turn modulates gene expression and cellular function.[4][5]

Quantitative Data: Inhibitory Activity and Selectivity

The selectivity of this compound for HDAC3 over other class I HDACs has been quantified in various studies. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against different HDAC isoforms.

| Target | IC50 (nM) | Cell/Assay Type | Reference |

| HDAC3 | 80 | Cell-free assay | [2][6][7] |

| HDAC1 | >15,000 | Cell-free assay | [2][6] |

| HDAC2 | >15,000 | Cell-free assay | [6] |

| HDAC8 | >15,000 | Cell-free assay | [6] |

Table 1: In vitro inhibitory activity of this compound against Class I HDACs.

Another study reported the following IC50 values in RAW 264.7 macrophages:

| Target | IC50 (µM) | Cell/Assay Type | Reference |

| HDAC3 | 0.21 | RAW 264.7 macrophages | [6] |

| HDAC1 | 5.6 | RAW 264.7 macrophages | [6] |

| HDAC2 | 9.7 | RAW 264.7 macrophages | [6] |

| HDAC8 | >100 | RAW 264.7 macrophages | [6] |

Table 2: Inhibitory activity of this compound in a cellular context.

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways. The following sections detail these pathways and the role of HDAC3 inhibition.

A primary mechanism through which this compound exerts its anti-inflammatory effects is by attenuating the transcriptional activity of the Nuclear Factor-kappa B (NF-κB) p65 subunit.[4] HDAC3 acts as a co-activator for NF-κB p65-mediated transcription.[4] Inhibition of HDAC3 by this compound leads to a reduction in the expression of pro-inflammatory genes such as IL-1β, IL-6, and IL-12b.[4] Notably, this compound does not appear to affect the acetylation status or nuclear translocation of NF-κB p65 itself, suggesting that it interferes with the transcriptional co-activator function of HDAC3.[4]

This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8][9] Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon stimulation, Nrf2 translocates to the nucleus and binds to Antioxidant Response Elements (AREs), inducing the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This compound-mediated inhibition of HDAC3 promotes the nuclear translocation and activity of Nrf2, thereby enhancing the cellular antioxidant response and protecting against oxidative stress.[8][9]

In the context of neuroinflammation, this compound has been shown to downregulate the activation of the Absent in Melanoma 2 (AIM2) and NOD-like receptor protein 3 (NLRP3) inflammasomes.[10][11] Inflammasomes are multiprotein complexes that, upon activation, trigger the cleavage of pro-caspase-1 to active caspase-1, which in turn processes pro-inflammatory cytokines like IL-1β and IL-18 into their mature forms. This compound treatment leads to a decrease in the expression of inflammasome components and a reduction in the production of these inflammatory cytokines.[10][12]

In hepatocellular carcinoma (HCC) cells, this compound has been found to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[13] This is achieved by repressing both the expression and phosphorylation of EGFR.[13] The downregulation of EGFR signaling by this compound leads to the suppression of proliferation and migration of HCC cells, suggesting a potential therapeutic application in cancer.[13]

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the mechanism of action of this compound.

-

Objective: To determine the in vitro inhibitory potency (IC50) of this compound against recombinant human HDAC enzymes.

-

Methodology:

-

Purified recombinant human HDAC1, 2, 3, and 8 enzymes are incubated with serial dilutions of this compound for a pre-incubation period (e.g., 0 to 3 hours) in a standard HDAC buffer.[2]

-

A fluorogenic acetylated peptide substrate (e.g., Acetyl-Lys(Ac)-AMC) is added to initiate the deacetylation reaction. The substrate concentration is typically at the Km value for the respective enzymes.[2]

-

The reaction is allowed to proceed for a defined period (e.g., 1 hour) at room temperature.[2]

-

The reaction is stopped by the addition of a developer solution containing a protease (e.g., trypsin) and a pan-HDAC inhibitor (e.g., SAHA) to prevent further deacetylation.[14]

-

The developer cleaves the deacetylated substrate, releasing a fluorescent molecule (e.g., AMC).

-

Fluorescence is measured using a plate reader at the appropriate excitation and emission wavelengths.

-

IC50 values are calculated by fitting the dose-response data to a nonlinear regression curve.[14]

-

-

Objective: To assess the effect of this compound on the protein levels and post-translational modifications (e.g., acetylation, phosphorylation) of target proteins.

-

Methodology:

-

Cells are cultured and treated with this compound at various concentrations and for different durations.

-

Cells are harvested and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-acetyl-p65, anti-p-EGFR, anti-HDAC3).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

Densitometric analysis is performed to quantify the protein band intensities, which are often normalized to a loading control (e.g., β-actin or GAPDH).

-

-

Objective: To measure the effect of this compound on the mRNA expression levels of target genes.

-

Methodology:

-

Cells or tissues are treated with this compound.

-

Total RNA is extracted using a suitable RNA isolation kit.

-

The concentration and purity of the extracted RNA are determined using a spectrophotometer.

-

First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

-

RT-qPCR is performed using a qPCR instrument with a reaction mixture containing cDNA, gene-specific forward and reverse primers, and a fluorescent dye (e.g., SYBR Green) or a probe.

-

The thermal cycling protocol typically includes an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.

-

The fluorescence signal is measured at each cycle, and the cycle threshold (Ct) value is determined.

-

The relative gene expression is calculated using the ΔΔCt method, normalizing the expression of the target gene to that of a housekeeping gene (e.g., GAPDH or β-actin).

-

-

Objective: To visualize the subcellular localization of target proteins following this compound treatment.

-

Methodology:

-

Cells are grown on coverslips or in chamber slides and treated with this compound.[4]

-

Cells are washed with phosphate-buffered saline (PBS) and fixed with a fixative (e.g., 4% paraformaldehyde).[4]

-

Cells are permeabilized with a detergent (e.g., 0.25% Triton X-100) to allow antibody entry.[4]

-

Non-specific binding sites are blocked with a blocking solution (e.g., 5% BSA in PBS).[4]

-

Cells are incubated with a primary antibody against the protein of interest (e.g., anti-NF-κB p65).

-

After washing, cells are incubated with a fluorescently labeled secondary antibody.

-

The cell nuclei are often counterstained with a DNA-binding dye (e.g., DAPI).

-

The coverslips are mounted on microscope slides with an anti-fade mounting medium.

-

Images are captured using a confocal laser scanning microscope.

-

Conclusion

This compound is a highly selective and potent inhibitor of HDAC3 that exerts its biological effects through the modulation of multiple critical signaling pathways. Its ability to attenuate NF-κB-mediated inflammation, activate the Nrf2 antioxidant response, downregulate inflammasome activity, and inhibit pro-proliferative pathways like EGFR signaling underscores its therapeutic potential in a range of diseases, including inflammatory disorders, neurological conditions, and cancer. The detailed understanding of its mechanism of action, supported by quantitative data and robust experimental methodologies, provides a strong foundation for its further investigation and development as a targeted therapeutic agent.

References

- 1. HDAC3 inhibitor this compound controls bacterial growth and modulates macrophage signaling during Mycobacterium tuberculosis infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. HDAC 3-selective inhibitor this compound demonstrates anti-inflammatory properties in RAW 264.7 macrophages and mouse precision-cut lung slices by attenuating NF-κB p65 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Synergistic Enhancement of Cancer Therapy Using HDAC Inhibitors: Opportunity for Clinical Trials [frontiersin.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. apexbt.com [apexbt.com]

- 8. academic.oup.com [academic.oup.com]

- 9. This compound exerts neuroprotective effect via HDAC3/Nrf2 pathway after surgical brain injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HDAC3 Inhibitor this compound Ameliorated Neuroinflammation in the Cuprizone-Induced Demyelinating Mouse Model and LPS-Stimulated BV2 Cells by Downregulating the P2X7R/STAT3/NF-κB65/NLRP3 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The HDAC3 inhibitor this compound ameliorated ischemic brain damage by downregulating the AIM2 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. This compound Suppresses Tumor Growth and Migration Through Inhibition of EGFR Expression in Hepatocellular Carcinoma Cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound | HDAC | TargetMol [targetmol.com]

An In-depth Technical Guide to the Selectivity and Specificity of RGFP966

For Researchers, Scientists, and Drug Development Professionals

Introduction

RGFP966 is a small molecule inhibitor widely utilized in preclinical research as a tool compound to investigate the biological functions of Histone Deacetylase 3 (HDAC3). Initially reported as a highly selective and potent inhibitor of HDAC3, it has been instrumental in exploring the role of this enzyme in various pathological conditions, including neurodegenerative diseases, cancer, and inflammatory disorders.[1][2][3] As an N-(o-aminophenyl)carboxamide, this compound belongs to a class of slow-on/slow-off, competitive tight-binding inhibitors that target class I HDACs.[4][5] Understanding the precise selectivity and specificity of this compound is critical for the accurate interpretation of experimental data and for guiding the development of next-generation, clinically suitable HDAC3 inhibitors. This guide provides a comprehensive overview of the quantitative data, experimental methodologies, and signaling pathways associated with this compound.

Quantitative Data: Selectivity Profile of this compound

The inhibitory potency of this compound against various HDAC isoforms is typically expressed as the half-maximal inhibitory concentration (IC50). However, there is significant disparity in the reported IC50 values in the literature. This variability can be attributed to differences in assay conditions, such as the type of substrate used, enzyme source, and particularly the pre-incubation time of the inhibitor with the enzyme, which is a critical factor for slow-binding inhibitors.[6][7]

Below is a summary of reported IC50 values for this compound against Class I HDACs.

| HDAC Isoform | IC50 Value (µM) | Reported Selectivity vs. HDAC3 | Source / Assay Context |

| HDAC1 | 5.6 | ~27-fold | In RAW 264.7 macrophages[8] |

| 0.057 (Ki) | ~4.4-fold | Slow-binding kinetics study[7][9] | |

| HDAC2 | 9.7 | ~46-fold | In RAW 264.7 macrophages[8] |

| 0.031 (Ki) | ~2.4-fold | Slow-binding kinetics study[7][9] | |

| HDAC3 | 0.08 | - | Substrate-dependent biochemical assay[4][10] |

| 0.21 | - | In RAW 264.7 macrophages[8] | |

| 0.013 (Ki) | - | Slow-binding kinetics study[7][9] | |

| HDAC8 | >100 | >476-fold | In RAW 264.7 macrophages[8] |

Note on Discrepancies: Initial reports, often based on assays with extended pre-incubation times, described this compound as highly selective for HDAC3, with no effective inhibition of other HDACs at concentrations up to 15 μM.[3][4][5] However, more detailed kinetic analyses have revealed that this compound is a potent slow-binding inhibitor of HDACs 1, 2, and 3.[7][9] These studies determined inhibitor constants (Ki) of 57 nM for HDAC1, 31 nM for HDAC2, and 13 nM for HDAC3, suggesting only a minor preference for HDAC3 over HDAC1 and HDAC2.[7][9] This highlights the critical need for thorough kinetic investigation when characterizing HDAC inhibitors. Due to this moderate selectivity profile and an unsuitable compound profile for clinical development, results from studies using this compound should be interpreted with caution.[1]

Experimental Protocols

Determining the selectivity and specificity of an HDAC inhibitor like this compound involves a combination of biochemical and cell-based assays.

In Vitro Biochemical HDAC Enzymatic Assay

This is the primary method for determining the direct inhibitory activity of a compound on purified enzymes. A common approach is a fluorogenic assay.[11]

Objective: To determine the IC50 value of this compound against specific recombinant human HDAC isoforms.

Materials:

-

Purified, recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC8).

-

Fluorogenic HDAC substrate (e.g., Acetyl-Lys(Ac)-AMC).

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 0.001% Tween-20).[11]

-

This compound dissolved in DMSO.

-

Developer Solution: Contains a protease (e.g., Trypsin) to cleave the deacetylated substrate and a pan-HDAC inhibitor (e.g., Trichostatin A) to stop the reaction.[11][12]

-

96-well or 384-well black microplates.

-

Fluorometric microplate reader.

Methodology:

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer to generate a range of concentrations for testing.

-

Enzyme and Inhibitor Pre-incubation: Add the diluted recombinant HDAC enzyme to the wells of the microplate. Then, add the serially diluted this compound or a vehicle control (DMSO). The plate is incubated for a specified period (ranging from minutes to several hours) at room temperature or 37°C.[5][6] This step is crucial for slow-binding inhibitors to allow for inhibitor-enzyme equilibration.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.[5][11]

-

Reaction Incubation: Allow the reaction to proceed for a defined time (e.g., 60 minutes) at 37°C.[13]

-

Reaction Termination and Development: Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorophore.[12]

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 355 nm and emission at 460 nm).[12]

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.[13]

Caption: Workflow for determining HDAC inhibitor IC50 values in vitro.

Cell-Based Assays for Specificity

These assays assess the effects of this compound within a biological system, providing insights into its cellular specificity, target engagement, and downstream consequences.

a) Western Blot for Histone Acetylation:

-

Objective: To determine if this compound treatment leads to an increase in histone acetylation at specific lysine residues, confirming target engagement in cells.

-

Methodology:

-

Culture cells (e.g., CTCL cell lines, RAW 264.7 macrophages) and treat with various concentrations of this compound for a specified time (e.g., 24 hours).[5]

-

Lyse the cells and extract total protein or histones.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with primary antibodies specific for acetylated histones (e.g., acetyl-H3K9, acetyl-H4K8) and total histone antibodies as a loading control.

-

Incubate with secondary antibodies and detect the signal. An increase in the acetylated histone signal relative to the total histone indicates HDAC inhibition.

-

b) Cell Viability/Toxicity Assay (e.g., MTS Assay):

-

Objective: To evaluate the cytotoxic effects of this compound on different cell lines.[2]

-

Methodology:

-

Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate.[2]

-

Treat cells with a range of this compound concentrations for a set duration (e.g., 20 hours).[2]

-

Add a tetrazolium compound (e.g., MTS reagent) to the wells.

-

Incubate to allow viable cells to convert the MTS into a formazan product.

-

Measure the absorbance at 490 nm. A decrease in absorbance indicates reduced cell viability.[2]

-

c) Gene Expression Analysis (qPCR):

-

Objective: To measure changes in the transcription of genes known to be regulated by HDAC3.

-

Methodology:

-

Treat cells or tissues with this compound or vehicle.

-

Isolate total RNA and synthesize cDNA.

-

Perform quantitative real-time PCR (qPCR) using primers for target genes (e.g., c-fos, NR4A2) and housekeeping genes for normalization.[4]

-

Analyze the relative change in gene expression.

-

Signaling Pathways and Specificity

The specificity of this compound is not limited to its direct enzymatic inhibition but also involves its impact on specific cellular signaling pathways where HDAC3 plays a key regulatory role.

NF-κB Signaling Pathway

HDAC3 is a crucial co-activator for the NF-κB p65 subunit, a master regulator of inflammation.[2][14] By deacetylating specific lysine residues on p65, HDAC3 enhances its transcriptional activity, leading to the expression of pro-inflammatory genes like TNF-α and IL-6. This compound treatment has been shown to inhibit this co-activator function, thereby reducing the transcriptional activity of NF-κB p65 and attenuating the inflammatory response.[2][15] Interestingly, this effect appears to occur without altering the overall acetylation status of p65, suggesting a mechanism related to inhibiting the enzymatic activity of the HDAC3-containing complex at gene promoters.[2]

Caption: this compound inhibits HDAC3's co-activation of NF-κB signaling.

Nrf2 Signaling Pathway

The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept inactive. Upon activation, it translocates to the nucleus and promotes the expression of antioxidant genes. Studies have shown that HDAC3 negatively regulates this pathway. Inhibition of HDAC3 by this compound leads to increased expression and nuclear translocation of Nrf2.[10][16] This, in turn, upregulates downstream antioxidant enzymes like heme oxygenase-1 (HO-1) and SOD2, thereby mitigating oxidative stress and reducing apoptosis.[10][17] This mechanism highlights a key aspect of this compound's neuroprotective and anti-inflammatory effects.

Caption: this compound activates the Nrf2 antioxidant pathway via HDAC3 inhibition.

Conclusion

This compound is an invaluable chemical probe for elucidating the functions of Class I HDACs, particularly HDAC3. While it demonstrates potent inhibition of HDAC3, its characterization as "highly selective" requires careful consideration. Detailed kinetic studies show that this compound also potently inhibits HDAC1 and HDAC2, a critical factor for researchers to consider when designing experiments and interpreting results.[7][9] Its mechanism of action extends beyond histone deacetylation to the modulation of key signaling pathways like NF-κB and Nrf2, which accounts for many of its observed anti-inflammatory and neuroprotective effects. Professionals in drug development should note the moderate selectivity and preclinical nature of this compound, recognizing that while it is an excellent tool for target validation, its profile is not suitable for clinical advancement.[1] Future efforts should focus on developing inhibitors with improved selectivity and drug-like properties to translate the therapeutic potential of HDAC3 inhibition into clinical applications.

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. HDAC 3-selective inhibitor this compound demonstrates anti-inflammatory properties in RAW 264.7 macrophages and mouse precision-cut lung slices by attenuating NF-κB p65 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. HDAC3-selective inhibitor enhances extinction of cocaine-seeking behavior in a persistent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. biorxiv.org [biorxiv.org]

- 10. This compound exerts neuroprotective effect via HDAC3/Nrf2 pathway after surgical brain injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. portlandpress.com [portlandpress.com]

- 13. This compound | HDAC | TargetMol [targetmol.com]

- 14. HDAC3 in action: Expanding roles in inflammation and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | The role of HDAC3 in inflammation: mechanisms and therapeutic implications [frontiersin.org]

- 16. Histone deacetylase 3-specific inhibitor this compound attenuates oxidative stress and inflammation after traumatic brain injury by activating the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

RGFP966: A Technical Guide to a Selective HDAC3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the discovery, chemical properties, mechanism of action, and experimental evaluation of RGFP966, a potent and selective inhibitor of Histone Deacetylase 3 (HDAC3).

Discovery and Development

This compound emerged from research efforts focused on developing selective inhibitors for individual HDAC isoenzymes to overcome the broad side-effect profiles of pan-HDAC inhibitors.[1] It belongs to the o-aminoanilide or benzamide class of HDAC inhibitors, which are characterized by a zinc-binding group that interacts with the catalytic zinc ion in the enzyme's active site.[1][2] The development of this class, including the well-known inhibitor Entinostat (MS-275), paved the way for analogues with refined selectivity.[1] this compound was identified as a highly selective and potent inhibitor of HDAC3, making it a critical chemical probe to investigate the specific biological roles of this enzyme and a lead compound for therapeutic development.[1][3]

Chemical and Physical Properties

This compound is a synthetic, small-molecule compound. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | (2E)-N-(2-Amino-4-fluorophenyl)-3-[1-(3-phenyl-2-propen-1-yl)-1H-pyrazol-4-yl]-2-propenamide | [4] |

| Molecular Formula | C₂₁H₁₉FN₄O | [5] |

| Molecular Weight | 362.4 g/mol | [5] |

| CAS Number | 1357389-11-7 | [5] |

| Appearance | Solid | [5] |

| Purity | ≥98% | [4] |

| Solubility | Soluble in DMSO (e.g., to 67 mg/mL or 100 mM) | [6] |

| Canonical SMILES | C1=CC=C(C=C1)C=CCN2C=C(C=N2)C=CC(=O)NC3=C(C=C(C=C3)F)N | [4] |

| Storage Conditions | Store solid form desiccated at or below -20°C. Solid form is stable for at least 12 months. | [5] |

Mechanism of Action

This compound is a potent, selective, and competitive tight-binding inhibitor of HDAC3.[5][7] It is characterized by a slow-on/slow-off binding kinetic.[5][7]

In Vitro Inhibitory Activity

This compound shows high selectivity for HDAC3 over other HDAC isoforms, particularly other Class I HDACs (HDAC1, 2, and 8).[7] However, some studies note that its selectivity, while significant, may be more modest under certain assay conditions, with some inhibitory activity against HDAC1 and HDAC2.[8][9]

| Enzyme | IC₅₀ Value | Notes | Reference(s) |

| HDAC3 | 80 nM (0.08 µM) | Consistently reported value in cell-free, substrate-dependent biochemical assays. | [4][5][7] |

| HDAC1 | >15 µM / 4.42 µM / 5.6 µM | Reported as having no effective inhibition up to 15 µM. Other studies report micromolar inhibition, suggesting ~3-5 fold selectivity for HDAC3 over HDAC1. | [7][9] |

| HDAC2 | >15 µM / 6.8 µM / 9.7 µM | Reported as having no effective inhibition up to 15 µM. Other studies report micromolar inhibition. | [7][9] |

| HDAC8 | >15 µM / >100 µM | No significant inhibition observed. | [9] |

Cellular Effects and Signaling Pathways

By inhibiting HDAC3, this compound prevents the removal of acetyl groups from lysine residues on both histone and non-histone proteins, leading to a variety of downstream cellular effects.

-

Histone Acetylation : Treatment of cells with this compound leads to increased acetylation of specific histone marks, including H3K9/K14, H3K27, and H4K5, which alters chromatin structure and gene expression.[5][7]

-

Anti-proliferative and Pro-apoptotic Effects : In cancer cell lines, such as cutaneous T cell lymphoma (CTCL), this compound decreases cell growth by inducing apoptosis, an effect associated with DNA damage and impaired S phase progression.[5][7]

-

Anti-inflammatory Effects : this compound demonstrates anti-inflammatory properties by modulating key signaling pathways.[10] It downregulates the expression of pro-inflammatory genes like IL-1β, IL-6, and IL-12b while upregulating anti-inflammatory genes such as IL-10.[11][12]

-

Neuroprotection and Neuroplasticity : The compound is blood-brain barrier penetrant and has been shown to exert neuroprotective effects.[13][14] It enhances long-term memory and cortical plasticity.[13]

Two critical signaling pathways modulated by this compound are the NF-κB and Nrf2 pathways.

HDAC3 is known to deacetylate the p65 subunit of NF-κB, a key step for its transcriptional activation. This compound inhibits this process. Interestingly, it reduces the transcriptional activity of NF-κB p65 without altering the overall acetylation status of the p65 protein itself, suggesting it may act by inhibiting the co-activation of its transcriptional activity.[10][12] This leads to a reduction in the expression of NF-κB target inflammatory genes.[10]

References

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. RGFP 966 | Class I HDACs | Tocris Bioscience [tocris.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. This compound (E-isomer) | HDAC | TargetMol [targetmol.com]

- 7. selleckchem.com [selleckchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. HDAC 3-selective inhibitor this compound demonstrates anti-inflammatory properties in RAW 264.7 macrophages and mouse precision-cut lung slices by attenuating NF-κB p65 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | HDAC | TargetMol [targetmol.com]

- 12. Histone deacetylase 3 (HDAC 3) as emerging drug target in NF-κB-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Histone Deacetylase Inhibition via this compound Releases the Brakes on Sensory Cortical Plasticity and the Specificity of Memory Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. alzdiscovery.org [alzdiscovery.org]

RGFP966: A Technical Guide to its Biological Function in Neurons

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: RGFP966 is a potent and highly selective inhibitor of Histone Deacetylase 3 (HDAC3), an enzyme that plays a critical role in the epigenetic regulation of gene expression within the central nervous system. By preventing the removal of acetyl groups from histones and other proteins, this compound facilitates a chromatin state permissive for transcription, leading to a cascade of neuroprotective, anti-inflammatory, and pro-plasticity effects. This document provides a comprehensive overview of the molecular mechanisms, functional outcomes, and therapeutic potential of this compound in neurons, supported by quantitative data, detailed experimental methodologies, and visual pathways.

Core Mechanism of Action: HDAC3 Inhibition

The primary biological function of this compound in neurons is the selective inhibition of HDAC3. HDAC3 is a class I histone deacetylase that acts as a transcriptional co-repressor.[1][2] By removing acetyl groups from lysine residues on histone tails, HDAC3 promotes a condensed chromatin structure, thereby suppressing the expression of genes crucial for neuronal survival, synaptic plasticity, and memory formation.[3]

This compound intervenes in this process by binding to HDAC3 and blocking its enzymatic activity. This inhibition leads to an increase in histone acetylation (hyperacetylation), particularly on histone H3 and H4.[4][5] The resulting "open" chromatin state allows transcription factors to access gene promoters, initiating the expression of previously silenced genes.[3] this compound has been demonstrated to be highly specific for HDAC3, with an IC50 value of approximately 0.08 µM, and it does not effectively inhibit other HDACs at concentrations up to 15 µM.[1][6]

Key Biological Functions and Pathways

This compound's inhibition of HDAC3 triggers multiple downstream pathways, culminating in significant functional changes in neurons.

Neuroprotection and Anti-Inflammation

A primary consequence of this compound treatment is potent neuroprotection against various insults, including traumatic brain injury (TBI), surgical brain injury (SBI), and ischemia.[2][4][7][8] This is achieved through two main avenues:

-

Activation of the Nrf2 Antioxidant Pathway: this compound treatment promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[4][8] Nrf2 is a master regulator of the antioxidant response. Its activation leads to the upregulation of downstream antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and superoxide dismutase (SOD), which mitigate oxidative stress by reducing reactive oxygen species (ROS).[4][9]

-

Suppression of Neuroinflammatory Pathways: this compound markedly inhibits the activation of inflammasomes, such as the NLRP3 and AIM2 inflammasomes, which are key drivers of inflammation in the brain.[4][7][10] This leads to a significant reduction in the release of pro-inflammatory cytokines, including IL-1β, TNF-α, and IL-6.[2][10] The mechanism involves modulating pathways like HMGB1/TLR4 and downregulating P2X7R/STAT3/NF-κB signaling.[4][10][11]

Enhancement of Synaptic Plasticity and Memory

This compound has profound effects on synaptic function and cognitive processes. It is a powerful modulator of learning and memory, acting to "release the brakes" on memory formation.[1][12]

-

Facilitation of Long-Term Potentiation (LTP): HDAC3 is a negative regulator of synaptic plasticity. By inhibiting HDAC3, this compound robustly enhances the magnitude of LTP at synapses, such as the medial perforant path-dentate granule cell synapses.[13]

-

Memory Enhancement: this compound facilitates the consolidation of memories, transforming experiences that would normally be forgotten ("subthreshold" learning) into persistent long-term memories.[14] It enhances the specificity of memory, allowing for the encoding of more vivid sensory details.[1][12] This has been observed in auditory memory models, object location memory tasks, and in the extinction of cocaine-seeking behavior.[1][6][15]

-

Upregulation of Plasticity-Related Genes: The pro-memory effects are linked to the increased expression of genes critical for neuronal plasticity and survival, such as Neuronal PAS domain protein 4 (Npas4) and Brain-Derived Neurotrophic Factor (BDNF), which are direct transcriptional targets of HDAC3-mediated repression.[2][16]

Quantitative Data Summary

The following tables summarize key quantitative findings from in vitro and in vivo studies of this compound.

Table 1: In Vitro Efficacy and Dosage

| Parameter | Value | Cell Type / Condition | Source |

| IC50 (HDAC3) | 0.08 µM (80 nM) | Recombinant human HDACs | [1][6] |

| IC50 (HDAC1) | 4.42 µM | Recombinant human HDACs | [17] |

| IC50 (HDAC2) | 6.8 µM | Recombinant human HDACs | [17] |

| Effective Conc. | 10 µM | Rat Cortical Neurons | [13][16] |

| HDAC3 Activity | ↓ 66% at 10 µM | Cell Culture (48h) | [17] |

| LTP Magnitude | ↑ to 216% of baseline | Mouse Hippocampal Slices | [13] |

Table 2: In Vivo Dosage and Pharmacokinetics (Rodent Models)

| Parameter | Value | Species / Model | Source |

| Standard Dose | 10 mg/kg (s.c. or i.p.) | Rat / Mouse | [1][3][4][8] |

| Cmax (Brain) | 1.25 µg/g (3.15 µM) | Mouse | [6] |

| Tmax (Brain) | 30 minutes | Mouse | [6] |

| Brain:Plasma Ratio | 0.45 | Mouse | [6] |

Table 3: Effects on Gene and Protein Expression

| Target Gene/Protein | Effect | Model System | Source |

| Histone H3/H4 | Acetylation significantly increased | Rat TBI Model | [4][5] |

| Npas4 | mRNA and protein levels increased | Rat SBI / Cortical Neurons | [2][16] |

| Nrf2, HO-1, NQO1 | Protein expression significantly increased | Rat TBI Model | [4] |

| Mif | Expression decreased 2.4-fold | Huntington's Disease Mouse Model | [18] |

| TNF-α, IL-1β, IL-6 | Expression significantly decreased | Rat SBI Model | [2] |

| zenk (egr-1) | Expression elevated in left hemisphere | Zebra Finch Auditory Memory | [3] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments cited in the literature on this compound.

Protocol 1: In Vivo Administration and Behavioral Testing (Auditory Memory)

-

Objective: To assess the effect of this compound on the formation of specific auditory memories.

-

Model: Adult male Sprague-Dawley rats.

-

Procedure:

-

Habituation & Training: Animals are trained to associate a specific auditory cue (e.g., a 5.0 kHz tone, Signal A) with a reward (e.g., water or food pellet). Training sessions are conducted daily for a set period (e.g., 2 weeks).[1]

-

Drug Administration: Immediately following each daily training session, animals receive a subcutaneous (s.c.) injection of this compound (10 mg/kg, dissolved in a vehicle like DMSO and saline) or vehicle alone.[1] Post-training administration ensures the drug acts on memory consolidation processes.

-

Memory Testing: After the training period, a memory test is performed. Animals are presented with a range of auditory frequencies, including the training signal, without reward.

-

Data Analysis: Response latency to each tone is measured. A shorter latency to the specific training frequency compared to other frequencies indicates a specific memory. The specificity of the memory is compared between this compound-treated and vehicle-treated groups.[1]

-

Protocol 2: Western Blot for Histone Acetylation and Protein Expression

-

Objective: To quantify changes in protein expression (e.g., HDAC3, Nrf2) and histone acetylation levels in brain tissue following this compound treatment.

-

Model: Rat model of Traumatic Brain Injury (TBI) or Surgical Brain Injury (SBI).

-

Procedure:

-

Model Induction & Treatment: TBI or SBI is induced in anesthetized rats. This compound (10 mg/kg) or vehicle is administered intraperitoneally (i.p.) post-injury.[2][4]

-

Tissue Collection: At a specified time point (e.g., 24 or 72 hours post-injury), animals are euthanized, and the cortical tissue surrounding the injury site is rapidly dissected and flash-frozen.[4][8]

-

Protein Extraction: Total or nuclear proteins are extracted from the tissue using appropriate lysis buffers (e.g., RIPA buffer with protease and phosphatase inhibitors). Protein concentration is determined using a BCA assay.[4]

-

Electrophoresis & Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., anti-acetyl-Histone H3, anti-HDAC3, anti-Nrf2, anti-β-actin).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is visualized using an enhanced chemiluminescence (ECL) kit and imaged.

-

Quantification: Band intensities are quantified using densitometry software (e.g., ImageJ) and normalized to a loading control (e.g., β-actin).[9]

-

Conclusion and Future Directions

This compound is a powerful research tool and a promising therapeutic candidate that functions as a highly selective HDAC3 inhibitor in neurons. Its mechanism of action—releasing the epigenetic brakes on gene expression—translates into a robust portfolio of biological functions, including potent neuroprotection, significant anti-inflammatory activity, and enhancement of synaptic plasticity and memory. The ability of this compound to transform subthreshold learning into durable memory and protect neurons from diverse pathological insults underscores its potential for treating neurological disorders characterized by cognitive decline, neuronal loss, and neuroinflammation, such as Alzheimer's disease, Huntington's disease, and brain injury.[18][19] Future research should continue to dissect the specific gene networks regulated by HDAC3 in different neuronal populations and further evaluate the long-term efficacy and safety of this compound in a wider range of preclinical disease models.

References

- 1. jneurosci.org [jneurosci.org]

- 2. Inhibition of HDAC3 induces neuroprotection by activating the Npas4 signaling pathway following surgical brain injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HDAC3 Inhibitor this compound Modulates Neuronal Memory for Vocal Communication Signals in a Songbird Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Histone deacetylase 3-specific inhibitor this compound attenuates oxidative stress and inflammation after traumatic brain injury by activating the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HDAC3-selective inhibitor enhances extinction of cocaine-seeking behavior in a persistent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The HDAC3 inhibitor this compound ameliorated ischemic brain damage by downregulating the AIM2 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Histone deacetylase 3-specific inhibitor this compound attenuates oxidative stress and inflammation after traumatic brain injury by activating the Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound exerts neuroprotective effect via HDAC3/Nrf2 pathway after surgical brain injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HDAC3 Inhibitor this compound Ameliorated Neuroinflammation in the Cuprizone-Induced Demyelinating Mouse Model and LPS-Stimulated BV2 Cells by Downregulating the P2X7R/STAT3/NF-κB65/NLRP3 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Histone Deacetylase Inhibition via this compound Releases the Brakes on Sensory Cortical Plasticity and the Specificity of Memory Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Increased Long-Term Potentiation at Medial-Perforant Path-Dentate Granule Cell Synapses Induced by Selective Inhibition of Histone Deacetylase 3 Requires Fragile X Mental Retardation Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Histone Deacetylase Inhibition via this compound Releases the Brakes on Sensory Cortical Plasticity and the Specificity of Memory Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacological HDAC3 inhibition alters memory updating in young and old male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. The Effects of Pharmacological Inhibition of Histone Deacetylase 3 (HDAC3) in Huntington’s Disease Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | The Effects of Selective Inhibition of Histone Deacetylase 1 and 3 in Huntington’s Disease Mice [frontiersin.org]

RGFP966: A Technical Guide to its Role in Gene Transcription Regulation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RGFP966 is a potent and highly selective small molecule inhibitor of histone deacetylase 3 (HDAC3), a key enzyme in epigenetic regulation. By specifically targeting HDAC3, this compound modulates the acetylation status of histones and non-histone proteins, thereby influencing gene transcription and subsequent cellular processes. This technical guide provides a comprehensive overview of the core mechanisms of this compound, its impact on critical signaling pathways, quantitative data on its activity, and detailed experimental protocols for its use in research. The information presented is intended to support further investigation into the therapeutic potential of this compound across a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

Core Mechanism of Action: Selective HDAC3 Inhibition

This compound functions as a slow-on/slow-off, competitive, and tight-binding inhibitor of HDAC3.[1][2] Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins. This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.[3][4] By inhibiting the enzymatic activity of HDAC3, this compound prevents the removal of acetyl groups, leading to an increase in histone acetylation (hyperacetylation).[1][2] This "opening" of the chromatin structure allows for the binding of transcription factors and facilitates gene expression.

This compound exhibits remarkable selectivity for HDAC3. Its inhibitory concentration (IC50) for HDAC3 is in the nanomolar range, while it shows minimal to no activity against other HDAC isoforms at concentrations up to 15 μM.[1][2][5] This specificity makes this compound a valuable tool for dissecting the specific roles of HDAC3 in various biological processes.

Quantitative Data: In Vitro and In Vivo Efficacy

The following tables summarize the quantitative data regarding the efficacy and selectivity of this compound from various studies.

Table 1: Inhibitory Activity of this compound Against HDAC Isoforms

| HDAC Isoform | IC50 (μM) | Cell/System | Reference |

| HDAC3 | 0.08 | Cell-free assay | [1][2][6][7][8] |

| HDAC3 | 0.21 | RAW 264.7 macrophages | [5][9] |

| HDAC1 | 5.6 | RAW 264.7 macrophages | [5][9] |

| HDAC2 | 9.7 | RAW 264.7 macrophages | [5][9] |

| HDAC8 | >100 | RAW 264.7 macrophages | [5][9] |

| Other HDACs | No effective inhibition up to 15 μM | Cell-free assay | [1][2][5][6][7] |

Table 2: Effects of this compound on Gene and Protein Expression

| Target Gene/Protein | Effect of this compound | Cell/System | Reference |

| Pro-inflammatory genes (e.g., TNF-α, IL-1β, IL-6) | Downregulation | RAW 264.7 macrophages, mouse PCLS | [3][4][10][11][12][13] |

| Anti-inflammatory gene (IL-10) | Upregulation | RAW 264.7 macrophages | [14] |

| Nrf2, HO-1, NQO1 | Upregulation/Activation | Primary neurons, TBI rat model | [8][15] |

| PD-L1 | Decreased expression | Pancreatic cancer cells | [5] |

| EGFR | Repressed expression and phosphorylation | Hepatocellular carcinoma cells | [16] |

| SMAD7 | Increased acetylation | Glioma stem cells | [17] |

| Npas4 | Increased expression | Cortical neurons | [18] |

Impact on Key Signaling Pathways

This compound-mediated inhibition of HDAC3 has been shown to modulate several critical signaling pathways involved in cellular homeostasis, disease progression, and therapeutic response.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been demonstrated to attenuate the transcriptional activity of the NF-κB p65 subunit, leading to a reduction in the expression of pro-inflammatory genes.[3][13][14] Interestingly, this effect does not appear to be mediated by altering the acetylation status of p65 itself, but rather through other mechanisms potentially involving co-activator recruitment.[3]

Caption: this compound inhibits HDAC3, which in turn modulates NF-κB p65 transcriptional activity.

Nrf2 Antioxidant Pathway

The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. This compound has been shown to activate the Nrf2 signaling pathway, leading to the increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[8][15] This contributes to the neuroprotective and anti-inflammatory effects of this compound.

Caption: this compound-mediated HDAC3 inhibition leads to the activation of the Nrf2 pathway.

TGF-β Signaling Pathway

In the context of glioma stem cells, this compound has been shown to block the Transforming Growth Factor-beta (TGF-β) signaling pathway.[17] It achieves this by increasing the acetylation of SMAD7, a key inhibitory protein in the TGF-β pathway. This acetylation protects SMAD7 from ubiquitination and degradation, allowing it to inhibit TGF-β signaling and promote glioma stem cell differentiation.[17]

Caption: this compound promotes SMAD7 activity to inhibit TGF-β signaling in glioma stem cells.

Experimental Protocols

The following are generalized protocols for key experiments commonly used to study the effects of this compound. Researchers should optimize these protocols for their specific cell types and experimental conditions.

Western Blot Analysis for Protein Expression and Acetylation

This protocol is used to determine the levels of specific proteins and their acetylation status following this compound treatment.

Caption: A generalized workflow for Western blot analysis.

Methodology:

-

Cell Lysis: Wash cells with ice-cold DPBS and lyse in ice-cold cell lysis buffer (e.g., 25 mM Hepes, 5 mM MgCl2, 5 mM EDTA, 0.5% Triton X-100) supplemented with protease and HDAC inhibitors (e.g., 1 mM DTT, 1 mM sodium butyrate).[3]

-

Protein Quantification: Determine protein concentration using a suitable method like the RC DC Protein Assay.[3]

-

SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel, separate by SDS-PAGE, and transfer to a PVDF membrane.[3]

-

Antibody Incubation: Block the membrane and incubate with primary antibodies specific to the target protein (e.g., acetylated-H3, total H3, NF-κB p65) overnight at 4°C. Follow with incubation with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

This protocol is used to measure changes in mRNA levels of target genes upon this compound treatment.

Methodology:

-

RNA Isolation: Treat cells with this compound for the desired time. Wash cells with ice-cold DPBS and isolate total RNA using a commercial kit (e.g., SV Total RNA Isolation kit).[3]

-

cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.[15]

-

qPCR: Perform qPCR using gene-specific primers and a suitable qPCR master mix (e.g., UltraSYBR Mixture kit).[15]

-

Data Analysis: Analyze relative gene expression data using the 2(-Delta Delta C(T)) method, normalizing to a housekeeping gene (e.g., GAPDH).[3]

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to investigate the association of specific proteins (e.g., transcription factors, modified histones) with particular genomic regions.

Methodology:

-

Cross-linking: Treat cells with this compound and then cross-link proteins to DNA with formaldehyde.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-acetyl-H3).

-

DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

-

Analysis: Analyze the purified DNA by qPCR using primers specific to the genomic regions of interest.

Applications and Therapeutic Potential

The selective inhibition of HDAC3 by this compound has positioned it as a promising therapeutic candidate for a variety of diseases.

-

Cancer: this compound has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, including cutaneous T-cell lymphoma, hepatocellular carcinoma, and prostate cancer.[1][16] It can also enhance the efficacy of immunotherapy by modulating the tumor microenvironment.[19]

-

Neurodegenerative and Neurological Disorders: this compound can cross the blood-brain barrier and has shown neuroprotective effects in models of traumatic brain injury, ischemic stroke, and Huntington's disease.[5][15][20][21] It also plays a role in memory formation and synaptic plasticity.[6][7][22][23][24]

-

Inflammatory Diseases: By suppressing pro-inflammatory gene expression, this compound shows potential for treating inflammatory conditions such as inflammatory lung diseases and neuroinflammation.[3][11][12][13]

-

Infectious Diseases: this compound has been found to have direct antimicrobial activity against Mycobacterium tuberculosis and can modulate the host macrophage response to infection.[4][10]

Conclusion

This compound is a powerful and selective tool for investigating the multifaceted roles of HDAC3 in gene transcription and cellular function. Its ability to modulate key signaling pathways highlights its therapeutic potential across a spectrum of diseases. The data and protocols presented in this guide are intended to facilitate further research and development of this compound and other selective HDAC3 inhibitors as novel therapeutic agents.

References

- 1. selleckchem.com [selleckchem.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. HDAC 3-selective inhibitor this compound demonstrates anti-inflammatory properties in RAW 264.7 macrophages and mouse precision-cut lung slices by attenuating NF-κB p65 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HDAC3 inhibitor this compound controls bacterial growth and modulates macrophage signaling during Mycobacterium tuberculosis infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. jneurosci.org [jneurosci.org]

- 7. Pharmacological HDAC3 inhibition alters memory updating in young and old male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound exerts neuroprotective effect via HDAC3/Nrf2 pathway after surgical brain injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. HDAC3 inhibitor this compound controls bacterial growth and modulates macrophage signaling during Mycobacterium tuberculosis infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. HDAC3 Inhibitor this compound Ameliorated Neuroinflammation in the Cuprizone-Induced Demyelinating Mouse Model and LPS-Stimulated BV2 Cells by Downregulating the P2X7R/STAT3/NF-κB65/NLRP3 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The role of HDAC3 in inflammation: mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. This compound Suppresses Tumor Growth and Migration Through Inhibition of EGFR Expression in Hepatocellular Carcinoma Cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound, a histone deacetylase 3 inhibitor, promotes glioma stem cell differentiation by blocking TGF-β signaling via SMAD7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Synergistic Enhancement of Cancer Therapy Using HDAC Inhibitors: Opportunity for Clinical Trials [frontiersin.org]

- 20. The HDAC3 inhibitor this compound ameliorated ischemic brain damage by downregulating the AIM2 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Targeting HDAC3 Activity with this compound Protects Against Retinal Ganglion Cell Nuclear Atrophy and Apoptosis After Optic Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Histone Deacetylase Inhibition via this compound Releases the Brakes on Sensory Cortical Plasticity and the Specificity of Memory Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Frontiers | Pharmacological HDAC3 inhibition alters memory updating in young and old male mice [frontiersin.org]

- 24. Pharmacological HDAC3 inhibition alters memory updating in young and old mice - PubMed [pubmed.ncbi.nlm.nih.gov]

RGFP966 and Histone Acetylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RGFP966 is a potent and selective inhibitor of histone deacetylase 3 (HDAC3), a class I histone deacetylase.[1][2] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to a more condensed chromatin structure and generally transcriptional repression. By inhibiting HDAC3, this compound leads to an increase in histone acetylation, which plays a crucial role in the epigenetic regulation of gene expression. This guide provides a comprehensive technical overview of this compound, its mechanism of action related to histone acetylation, its effects on various signaling pathways, and detailed experimental protocols for its study. This compound has demonstrated neuroprotective and anti-inflammatory properties and is a valuable tool for investigating the role of HDAC3 in health and disease.[3] It is a slow-on/slow-off, competitive tight-binding inhibitor of HDAC3.[2][4]

Data Presentation

In Vitro Efficacy and Selectivity of this compound

| Target | IC50 | Cell Line/Assay Conditions | Reference |

| HDAC3 | 80 nM | Cell-free assay | [1][2][4] |

| HDAC3 | 0.21 µM | RAW 264.7 macrophages | [1] |

| HDAC1 | 5.6 µM | RAW 264.7 macrophages | [1] |

| HDAC2 | 9.7 µM | RAW 264.7 macrophages | [1] |

| HDAC8 | >100 µM | RAW 264.7 macrophages | [1] |

| Other HDACs | No inhibition up to 15 µM | Cell-free assay | [1][2][4] |

In Vivo Pharmacokinetics of this compound (10 mg/kg, s.c. in mice)

| Time Point | Brain Concentration (µg/g) | Brain Concentration (µM) | Plasma Concentration (µg/mL) | Brain:Plasma Ratio | Reference |

| 15 min | ~1.1 | ~2.7 | ~2.4 | 0.45 | [5] |

| 30 min | 1.25 | 3.15 | ~2.8 | 0.45 | [5] |

| 60 min | ~1.0 | ~2.5 | ~2.2 | 0.45 | [5] |

| 120 min | 0.57 | 1.5 | ~1.3 | 0.45 | [5] |

Effects of this compound on Histone Acetylation

| Histone Mark | Effect | Cell Line/Model | Reference |

| Histone H3 | Increased Acetylation | Traumatic Brain Injury (TBI) model | [3] |

| Histone H4 | Increased Acetylation | Traumatic Brain Injury (TBI) model | [3] |

| H3K9/K14 | Increased Acetylation | Cutaneous T-cell lymphoma (CTCL) cell lines | [2][4] |

| H3K27 | Increased Acetylation | Cutaneous T-cell lymphoma (CTCL) cell lines | [2][4] |

| H4K5 | Increased Acetylation | Cutaneous T-cell lymphoma (CTCL) cell lines | [2][4] |

| H3K56 | No change | Cutaneous T-cell lymphoma (CTCL) cell lines | [2][4] |

| Global H3/H4 | No change | RAW 264.7 macrophages (by mass spectrometry) | [6] |

Effects of this compound on Gene Expression

| Gene | Effect | Cell Line/Model | Reference |

| IL-1β | Downregulation | LPS/IFNγ-stimulated RAW 264.7 macrophages | [6] |

| IL-6 | Downregulation | LPS/IFNγ-stimulated RAW 264.7 macrophages | [6] |

| IL-12b | Downregulation | LPS/IFNγ-stimulated RAW 264.7 macrophages | [6] |

| TNFα | No change | LPS/IFNγ-stimulated RAW 264.7 macrophages | [6] |

| iNOS | No change | LPS/IFNγ-stimulated RAW 264.7 macrophages | [6] |

| IL-10 | No change | LPS/IFNγ-stimulated RAW 264.7 macrophages | [6] |

| Mif | Downregulation | Striatum of N171-82Q Huntington's disease mice | [7] |

| Il1b | Downregulation | Striatum of N171-82Q Huntington's disease mice | [7] |

| EGFR | Downregulation (mRNA and protein) | Hepatocellular carcinoma cells | |

| Npas4 | Upregulation | Cortical neurons | [8] |

| Nrf2 | Increased expression | Surgical Brain Injury (SBI) rat model | [9] |

| HO-1 | Increased expression | Surgical Brain Injury (SBI) rat model | [9] |

| SOD2 | Increased expression | Surgical Brain Injury (SBI) rat model | [9] |

| Bcl-2 | Increased expression | Surgical Brain Injury (SBI) rat model | [9] |

| Cleaved-caspase-3 | Decreased expression | Surgical Brain Injury (SBI) rat model | [9] |

Experimental Protocols

HDAC Activity Assay

This protocol is adapted from a homogenous fluorescence release assay used to determine the IC50 of HDAC inhibitors.[4]

Materials:

-

Purified recombinant HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC8)

-

This compound

-

HDAC assay buffer

-

Acetyl-Lys(Ac)-AMC substrate (e.g., 10 µM)

-

Trypsin peptidase developer (e.g., 5 mg/mL)

-

96-well plate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in HDAC assay buffer.

-

In a 96-well plate, add the purified recombinant HDAC enzyme to each well.

-

Add the diluted this compound or vehicle control to the wells.

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 0 to 3 hours) at room temperature.

-

Initiate the reaction by adding the Acetyl-Lys(Ac)-AMC substrate to each well.

-

Incubate the plate for 1 hour at a controlled temperature (e.g., 37°C).

-

Stop the reaction by adding the trypsin peptidase developer.

-

Measure the fluorescence emission using a plate reader at the appropriate excitation and emission wavelengths for the released fluorophore.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for Histone Acetylation

This protocol is a general guideline for assessing changes in histone acetylation upon this compound treatment. Specific antibody details are provided based on available literature.

Materials:

-

Cells or tissues treated with this compound or vehicle

-

Lysis buffer

-

Protein assay kit (e.g., BCA)

-

Laemmli sample buffer

-

SDS-PAGE gels (e.g., 15%)

-

Transfer apparatus and membranes (e.g., nitrocellulose)

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (see table below)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Primary Antibodies:

| Antibody | Source | Dilution | Reference |

| Acetyl-Histone H3 | --- | --- | [3] |

| Acetyl-Histone H4 | --- | --- | [3] |

| Acetyl-H3K9/K14 | --- | --- | [2][4] |

| Acetyl-H3K27 | --- | --- | [2][4] |

| Acetyl-H4K5 | --- | --- | [2][4] |

| β-actin | Cell Signaling (#4970) | 1:10,000 | [6] |

Procedure:

-

Lyse cells or tissues and determine protein concentration.

-

Prepare protein lysates in Laemmli sample buffer and denature by heating.

-

Separate proteins by SDS-PAGE on a high-percentage gel suitable for resolving low molecular weight histone proteins.

-

Transfer proteins to a nitrocellulose membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane extensively with TBST.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin or total histone).

Chromatin Immunoprecipitation (ChIP)

This is a generalized protocol for ChIP. For successful ChIP-seq experiments with this compound, optimization of cross-linking, sonication, and antibody concentrations is critical.

Materials:

-

Cells treated with this compound or vehicle

-

Formaldehyde (for cross-linking)

-

Glycine

-

Lysis buffers

-

Sonicator or micrococcal nuclease

-

ChIP-grade antibodies against specific acetylated histones (e.g., H3K27ac, H3K9ac)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

qPCR machine and primers for target gene promoters

Procedure:

-

Cross-link proteins to DNA by treating cells with formaldehyde. Quench with glycine.

-

Lyse the cells and isolate the nuclei.

-

Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

-

Pre-clear the chromatin with protein A/G beads.

-

Immunoprecipitate the chromatin by incubating with a specific antibody overnight at 4°C.

-

Capture the antibody-chromatin complexes with protein A/G beads.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin from the beads.

-

Reverse the cross-links by heating in the presence of high salt.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the immunoprecipitated DNA.

-

Analyze the enrichment of specific DNA sequences by qPCR or proceed to library preparation for ChIP-seq.

Signaling Pathways and Mechanisms of Action

This compound Mechanism of Action

The primary mechanism of this compound is the selective inhibition of HDAC3. This leads to the accumulation of acetyl groups on histone tails, altering chromatin structure and facilitating gene transcription.

This compound and the Nrf2 Pathway

This compound has been shown to activate the Nrf2 antioxidant response pathway. Inhibition of HDAC3 by this compound leads to increased expression of Nrf2 and its downstream antioxidant targets.

This compound and the NF-κB Pathway

This compound can modulate the NF-κB signaling pathway, which is a key regulator of inflammation. By inhibiting HDAC3, this compound can reduce the transcriptional activity of the p65 subunit of NF-κB, leading to decreased expression of pro-inflammatory cytokines.

This compound and EGFR Signaling

In the context of hepatocellular carcinoma, this compound has been shown to suppress tumor growth and migration by inhibiting the expression of the Epidermal Growth Factor Receptor (EGFR).

Experimental Workflow for Studying this compound Effects

A typical workflow for investigating the effects of this compound on histone acetylation and gene expression is outlined below.

Conclusion

This compound is a valuable chemical probe for studying the biological roles of HDAC3. Its selectivity and ability to cross the blood-brain barrier make it a particularly useful tool for in vivo studies, especially in the context of neurological and inflammatory disorders. This guide provides a foundational understanding of this compound's mechanism of action, its effects on histone acetylation and gene expression, and standardized protocols to facilitate further research. As our understanding of the epigenetic regulation of cellular processes deepens, selective inhibitors like this compound will continue to be instrumental in dissecting the complex roles of individual HDACs in health and disease, and in the development of novel therapeutic strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. academic.oup.com [academic.oup.com]

- 4. selleckchem.com [selleckchem.com]

- 5. HDAC3-selective inhibitor enhances extinction of cocaine-seeking behavior in a persistent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HDAC 3-selective inhibitor this compound demonstrates anti-inflammatory properties in RAW 264.7 macrophages and mouse precision-cut lung slices by attenuating NF-κB p65 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Effects of Pharmacological Inhibition of Histone Deacetylase 3 (HDAC3) in Huntington’s Disease Mice | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound exerts neuroprotective effect via HDAC3/Nrf2 pathway after surgical brain injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

RGFP966 Off-Target Effects: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RGFP966 is a potent and selective inhibitor of histone deacetylase 3 (HDAC3), a key epigenetic regulator implicated in a variety of biological processes, including inflammation, memory formation, and cancer progression. While widely used as a chemical probe to elucidate the functions of HDAC3, a thorough understanding of its potential off-target effects is critical for the accurate interpretation of experimental results and for its potential therapeutic development. This technical guide provides a comprehensive overview of the known on-target and off-target pharmacology of this compound, detailed experimental protocols for investigating these effects, and visualizations of the key signaling pathways involved.

On-Target Activity and Selectivity Profile

This compound is primarily characterized as a slow-on/slow-off, competitive, and tight-binding inhibitor of HDAC3.[1][2] Its potency is demonstrated by its low nanomolar IC50 value against HDAC3 in cell-free assays.[1][2][3][4][5] However, its selectivity is a subject of ongoing discussion in the scientific literature. While some studies report high selectivity with no significant inhibition of other HDACs at concentrations up to 15 μM, others suggest that this compound can inhibit HDAC1 and HDAC2, particularly with longer pre-incubation times, due to its slow-binding kinetics.[2][6][7] This highlights the importance of carefully considering experimental conditions, such as inhibitor concentration and incubation time, when using this compound as a selective HDAC3 tool.

Table 1: In Vitro Inhibitory Activity of this compound against Class I HDACs

| HDAC Isoform | IC50 (nM) | Selectivity vs. HDAC3 | Reference(s) |

| HDAC1 | ~4423 - 5600 | ~55-70 fold | [3][8] |

| HDAC2 | ~6800 - 9700 | ~85-121 fold | [3][8] |

| HDAC3 | 80 - 210 | - | [1][2][3][4][5] |

| HDAC8 | >100,000 | >1250 fold | [3] |

Note: IC50 values can vary depending on the specific assay conditions, including the substrate used and pre-incubation times.

Investigated Off-Target Effects

Beyond its activity on other HDAC isoforms, investigations into the broader off-target profile of this compound have been conducted, primarily through proteomic approaches. These studies provide valuable insights into the cellular pathways that may be affected independently of HDAC3 inhibition.

Proteomic Analysis in Primary Microglia

A key study utilizing protein mass spectrometry in lipopolysaccharide (LPS)-treated primary microglia revealed that this compound treatment significantly altered the expression of proteins involved in the Toll-like receptor (TLR) signaling pathway .[1][9] Specifically, 168 out of 444 LPS-induced proteins were significantly reduced following this compound treatment.[1][9] This suggests a potential anti-inflammatory mechanism of this compound that may involve modulation of TLR signaling, a critical component of the innate immune response.

Table 2: Summary of Proteomic Analysis of this compound-Treated Primary Microglia

| Total Proteins Identified | LPS-Induced Proteins | LPS-Induced Proteins Reduced by this compound | Key Pathway Affected | Reference(s) |

| ~2000 | 444 | 168 (37.8%) | Toll-like Receptor Signaling | [1][9] |

Signaling Pathways Associated with this compound Activity

The on-target inhibition of HDAC3 by this compound, as well as its potential off-target effects, can modulate several downstream signaling pathways.

On-Target Pathway: NF-κB Signaling

HDAC3 is a known regulator of the NF-κB signaling pathway, a central mediator of inflammation. This compound has been shown to attenuate NF-κB p65 transcriptional activity, leading to a downregulation of pro-inflammatory gene expression.[10]

Off-Target Associated Pathway: Nrf2 Signaling

Some studies suggest that this compound can activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[11][12] This effect may contribute to the neuroprotective properties observed with this compound treatment. The exact mechanism of how this compound activates Nrf2 is still under investigation but may be independent of direct HDAC3 inhibition.

Experimental Protocols for Off-Target Investigation

To rigorously assess the on- and off-target effects of this compound, a combination of biochemical, cellular, and proteomic-based assays is recommended.

Experimental Workflow for Off-Target Profiling

A general workflow for investigating the off-target effects of a small molecule inhibitor like this compound is outlined below.

Detailed Methodologies

This protocol is adapted from commercially available kits and published methodologies to determine the IC50 of this compound against various HDAC isoforms.[3][4][10]

-

Reagent Preparation:

-

Prepare HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Reconstitute recombinant human HDAC enzymes (HDAC1, 2, 3, 8, etc.) in assay buffer to the desired concentration.

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM) and create a serial dilution series in assay buffer.

-

Prepare a fluorogenic HDAC substrate solution (e.g., Boc-Lys(Ac)-AMC) in assay buffer.

-

Prepare a developer solution containing a protease (e.g., trypsin) and a pan-HDAC inhibitor (e.g., Trichostatin A) to stop the reaction.

-

-

Assay Procedure:

-

In a 96-well black microplate, add the diluted this compound or vehicle (DMSO) to the appropriate wells.

-

Add the diluted HDAC enzyme to all wells except the "no enzyme" control.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15-60 minutes) to allow for inhibitor binding. Note: For slow-binding inhibitors like this compound, varying pre-incubation times should be tested.

-

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction by adding the developer solution to all wells.

-

Incubate at 37°C for 15-30 minutes to allow for the development of the fluorescent signal.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence (no enzyme control) from all readings.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition versus the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

This protocol is a generalized procedure for assessing the direct binding of this compound to its target proteins in a cellular context.[13]

-

Cell Culture and Treatment:

-

Culture the cells of interest to ~80% confluency.

-